molecular formula C20H39NO4 B1275057 Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- CAS No. 135447-09-5

Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-

Cat. No. B1275057
Key on ui cas rn: 135447-09-5
M. Wt: 357.5 g/mol
InChI Key: KOHUSHSNNOEPFN-UHFFFAOYSA-N
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Patent
US08889903B2

Procedure details

In Examples 2, 3 and 4 wherein a ratio of the amount (B mmol) of dioctylamine to the amount (A mmol) of diglycolic anhydride is 1.0≦B/A≦1.2, the DODGAA's were obtained in high yields while their Nd/Pr separation factor indicative of the separation ability of a metal extractant and the phase separation were satisfactory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:18]1(=[O:25])[O:24][C:22](=[O:23])[CH2:21][O:20][CH2:19]1>>[CH3:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][N:9]([C:22]([CH2:21][O:20][CH2:19][C:18]([OH:25])=[O:24])=[O:23])[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)NCCCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(COCC(=O)O1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCN(CCCCCCCC)C(=O)COCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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